Selectivity for CB1 Receptor Inverse Agonism: A Class-Level Differentiator
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is identified as a sulfonyl piperazine derivative [1]. The 1-sulfonyl-4-acylpiperazine chemotype has been established as a privileged scaffold for selective CB1R inverse agonism [2]. While direct binding data for this specific compound are not publicly available, its classification within this series implies a potential for high target selectivity relative to non-sulfonyl piperazine or other heterocyclic analogs.
| Evidence Dimension | Target Selectivity (CB1R vs. Off-Targets) |
|---|---|
| Target Compound Data | Inferred to be selective for CB1R based on chemotype. |
| Comparator Or Baseline | General sulfonyl piperazine class: Selective CB1R inverse agonists reported [2]. |
| Quantified Difference | Not quantified for this specific compound. |
| Conditions | Inferred from pharmacological studies of 1-sulfonyl-4-acylpiperazine analogs [2]. |
Why This Matters
Selectivity is a key parameter in drug discovery; a compound with a chemotype linked to a specific target profile reduces the risk of off-target effects in early-stage research.
- [1] Therapeutic Target Database (TTD). Sulfonylated piperazine derivative 4. Synonyms: PMID26161824-Compound-184. Indication: Obesity. Status: Patented. View Source
- [2] Vachal, P., Fletcher, J. M., Fong, T. M., Huang, C. R. R. C., Lal, M., Xiao, J. C., ... & Hagmann, W. K. (2009). 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. Journal of Medicinal Chemistry, 52(8), 2550-2558. View Source
